molecular formula C7H9N5S2 B2380669 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 690642-82-1

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No. B2380669
CAS RN: 690642-82-1
M. Wt: 227.3
InChI Key: RYIDJWVZDWSQCF-UHFFFAOYSA-N
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Description

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C7H9N5S2 and its molecular weight is 227.3. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives have demonstrated significant antimicrobial activity. For instance, sulfazole, a compound containing a thiazole moiety, exhibits antimicrobial properties. Researchers have explored modifications of thiazole-based compounds to enhance their effectiveness against various pathogens .

Antiretroviral Activity

Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole ring. Its mechanism involves inhibiting viral protease enzymes, thereby reducing viral replication .

Antifungal Properties

Abafungin, another thiazole-containing compound, displays antifungal activity. Thiazoles have been investigated for their potential in combating fungal infections .

Anticancer Potential

Tiazofurin, a thiazole-based compound, exhibits anticancer properties. Researchers have studied its effects on cancer cells and explored modifications to enhance its potency .

Antioxidant Effects

Thiazoles have been associated with antioxidant activity. Their ability to scavenge free radicals makes them relevant in oxidative stress management .

Antihypertensive Applications

Certain thiazole derivatives have shown promise as antihypertensive agents. Researchers continue to explore their effects on blood pressure regulation .

Hepatoprotective Activity

Thiazoles may play a role in protecting liver health. Investigations into their hepatoprotective effects are ongoing .

Other Biological Activities

Thiazoles have been linked to various other biological activities, including anti-inflammatory, anti-Alzheimer, and antidiabetic effects. These multifaceted compounds continue to be a subject of scientific interest .

properties

IUPAC Name

3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S2/c1-12-5(10-11-7(12)13)2-4-3-14-6(8)9-4/h3H,2H2,1H3,(H2,8,9)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIDJWVZDWSQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

CAS RN

690642-82-1
Record name 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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